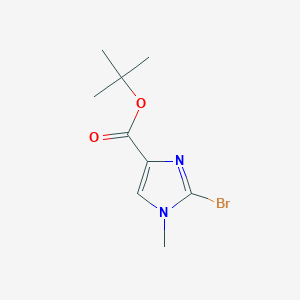

tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

Description

tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS No. 1987897-04-0) is a brominated imidazole derivative with the molecular formula C₉H₁₃BrN₂O₂ and a molecular weight of 261.12 g/mol . Its structure features a tert-butyl ester group at the 4-position, a bromine atom at the 2-position, and a methyl group at the 1-position of the imidazole ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of the bromine substituent and the stability imparted by the tert-butyl protecting group .

Properties

IUPAC Name |

tert-butyl 2-bromo-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-12(4)8(10)11-6/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZUMHALIJKQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(C(=N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of a precursor imidazole compound. One common method is the bromination of tert-butyl 1-methyl-1H-imidazole-4-carboxylate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic conditions, or hydrogen peroxide in the presence of a catalyst.

Major Products Formed:

Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

Oxidation: Imidazole-4-carboxylic acid derivatives.

Reduction: tert-Butyl 1-methyl-1H-imidazole-4-carboxylate.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic substitution, which is critical for forming new carbon-carbon and carbon-nitrogen bonds.

Biological Research

In biological studies, derivatives of imidazole, including tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate, are investigated for their potential as:

- Enzyme Inhibitors : The compound can act on specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Antimicrobial Agents : Research indicates significant antimicrobial properties against various bacterial strains. For example, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Microorganism | MIC (µg/mL) | Notes |

|---|---|---|

| E. coli | 0.78 | Effective in combination with PMBN |

| S. aureus | 3.12 | Comparable to standard antibiotics |

Medicinal Chemistry

The compound's derivatives are explored for their therapeutic potential in treating infections, cancer, and inflammatory conditions. Imidazole-based drugs are known for their broad-spectrum activity and low toxicity, making them attractive candidates in drug development .

Case Study 1: Antimicrobial Activity

A study demonstrated that tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exhibited significant antimicrobial activity against several pathogens. The research involved testing various concentrations of the compound against clinical isolates of bacteria, revealing its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a library of compounds based on tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate to target β-lactamase enzymes responsible for antibiotic resistance. The results indicated that modifications to the imidazole ring could enhance binding affinity and selectivity towards these enzymes .

Industrial Applications

In the industrial sector, tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is used in the production of specialty chemicals and polymers. Its role as an intermediate in chemical manufacturing processes is crucial for developing new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate depends on its specific application and the target moleculeThe bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Nucleic Acid Interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Differences :

- Substituents : The 2-bromo and 1-methyl groups in the target compound are replaced by a formyl group (-CHO) at the 4-position in this derivative.

- Molecular Weight : 196.21 g/mol (vs. 261.12 g/mol for the brominated compound) .

- Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), whereas the bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Crystallography : The crystal packing of this compound shows C-H···O interactions, which stabilize its structure but may reduce solubility compared to the brominated analogue .

4-[(Methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (C₁₃H₂₀N₄O₅)

Key Differences :

- Substituents: Contains dual carbonyl groups (methylamino and tert-butoxy-S-alanyl) at positions 4 and 5, contrasting with the bromine and methyl groups in the target compound .

- Functionality : The carbonyl groups make this compound suitable for peptide coupling or enzyme inhibition studies, whereas the brominated derivative is tailored for halogen-based reactivity .

4-[(Benzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (C₁₉H₂₄N₄O₅)

Key Differences :

- Substituents: A benzylamino carbonyl group at position 4 replaces the bromine atom, while the tert-butoxy-S-alanyl group at position 5 mirrors the tert-butyl ester in the target compound .

- Applications: The benzylamino group enhances aromatic interactions in drug-receptor binding, making this derivative more relevant in medicinal chemistry than the brominated compound, which is typically a synthetic intermediate .

- Stability : The tert-butoxy-S-alanyl group may hydrolyze under acidic conditions, whereas the tert-butyl ester in the target compound offers superior hydrolytic stability .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Reactivity : The bromine atom in tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate enables efficient cross-coupling reactions, distinguishing it from carbonyl-substituted analogues that require alternative activation strategies .

- Stability : The tert-butyl ester group enhances hydrolytic stability compared to tert-butoxy-S-alanyl groups, which are prone to acidic cleavage .

- Crystallography : Structural analyses using SHELX software (e.g., for tert-Butyl 4-formyl-1H-imidazole-1-carboxylate) reveal that packing interactions (e.g., C-H···O) influence physical properties like solubility and melting points .

Biological Activity

Tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family, which is widely recognized for its diverse biological activities. This compound features a tert-butyl group, a bromine atom at the second position of the imidazole ring, and a carboxylate functional group, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H13BrN2O2

- Molar Mass : 261.12 g/mol

- Density : Approximately 1.3 g/cm³

- Solubility : Soluble in organic solvents

The biological activity of tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the tert-butyl ester group play crucial roles in modulating binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's biological efficacy .

Antimicrobial Activity

Research indicates that imidazole derivatives, including tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate, exhibit significant antimicrobial properties against various bacterial and fungal strains. In particular, studies have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Microorganism | MIC (µg/mL) | Notes |

|---|---|---|

| E. coli | 0.78 | Effective in combination with PMBN |

| S. aureus | 3.12 | Comparable to standard antibiotics |

Anticancer Properties

Tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate has shown promise in anticancer research, demonstrating cytotoxic effects against various human tumor cell lines. The compound's mechanism involves inducing apoptosis through caspase activation, suggesting its potential as a lead compound for cancer therapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of caspase-dependent apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest and apoptosis |

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various imidazole derivatives, including tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate. The results indicated that this compound exhibited synergistic effects when combined with efflux pump inhibitors like polymyxin B nonapeptide (PMBN), enhancing its efficacy against resistant strains of E. coli .

Research on Anticancer Activity

In another study focusing on anticancer properties, tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate was tested against several tumor cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with a notable effect on apoptosis induction through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential functionalization of the imidazole ring. First, introduce the tert-butyl carboxylate group using Boc-protection chemistry under anhydrous conditions (e.g., di-tert-butyl dicarbonate in the presence of a base like DMAP). Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C . Optimization should include monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry of brominating agents, and controlling temperature to minimize side reactions like over-bromination.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (performed using SHELXL ) is critical for resolving the 3D structure, particularly the spatial arrangement of the bromine substituent and tert-butyl group. Crystallization in ethyl acetate/hexane mixtures at low temperatures (~4°C) often yields suitable crystals .

- NMR spectroscopy : and NMR in CDCl₃ or DMSO-d₆ can confirm substitution patterns. The tert-butyl group typically shows a singlet at ~1.4 ppm () and ~28 ppm (), while the bromine’s deshielding effect on adjacent protons aids in positional assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.